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Introduction
DABCO-bis(sulfur dioxide) (DABSO) is a stable, solid, and easy-to-handle surrogate for

gaseous sulfur dioxide (SO₂).[1][2][3][4][5][6] Its use in organic synthesis has grown

significantly, particularly in transition metal-catalyzed reactions where the controlled

introduction of a sulfonyl group is desired.[2][3][7] Palladium catalysis, a cornerstone of modern

cross-coupling chemistry, has been effectively combined with DABSO to construct a variety of

sulfur-containing molecules, such as sulfones and sulfonamides, which are prevalent in

pharmaceuticals and agrochemicals.[1][7][8][9]

This document provides an overview of key palladium-catalyzed reactions utilizing DABSO,

complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to

facilitate their application in research and development.

Applications Overview
Palladium-catalyzed reactions involving DABSO offer a versatile and efficient means to

synthesize a range of sulfonyl-containing compounds. Key applications include:

Synthesis of Diaryl, Heteroaryl, and Alkenyl Sulfones: A three-component coupling of an

organolithium species, DABSO, and an aryl, heteroaryl, or alkenyl (pseudo)halide provides a
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convergent route to a diverse library of sulfones.[1][2]

Synthesis of N-Aminosulfonamides: The palladium-catalyzed three-component reaction of

aryl halides, DABSO, and hydrazines yields N-aminosulfonamides.[10]

Synthesis of Sulfinates from Boronic Acids: A redox-neutral palladium(II)-catalyzed

conversion of aryl, heteroaryl, and alkenyl boronic acids with DABSO generates sulfinate

intermediates, which can be further derivatized.[8][9]

Domino Heck/Sulfination Reactions: This approach enables the synthesis of various hetero-

and carbocyclic scaffolds through a palladium-catalyzed domino Heck reaction followed by

SO₂ insertion from DABSO.[11]

Synthesis of Sulfonyl Fluorides: A one-pot synthesis of sulfonyl fluorides from aryl bromides

has been developed, involving a palladium-catalyzed sulfonylation with DABSO followed by

treatment with an electrophilic fluorine source.[12]

Three-Component Synthesis of Diaryl Sulfones
This method allows for the straightforward synthesis of varied sulfones by combining an

organolithium species, DABSO, and an aryl, heteroaryl, or alkenyl (pseudo)halide.[1] The use

of an electron-poor XantPhos-type ligand has been shown to improve yields compared to using

XantPhos itself.[1][10]
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Caption: General workflow for the three-component synthesis of sulfones.

Quantitative Data
Table 1: Scope of the Aryl Halide in the Pd-Catalyzed Preparation of Sulfones[1]
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Entry
Aryl Halide
(R²-X)

R¹ Product Yield (%)

1 4-Iodoanisole Phenyl
4-Methoxyphenyl

phenyl sulfone
85

2 3-Bromoanisole Phenyl
3-Methoxyphenyl

phenyl sulfone
78

3 4-Iodotoluene Phenyl
4-Tolyl phenyl

sulfone
82

4

4-

Bromobenzonitril

e

Phenyl
4-Cyanophenyl

phenyl sulfone
70

5 2-Bromopyridine Phenyl
Phenyl(pyridin-2-

yl)sulfone
65

Experimental Protocol: Synthesis of 4-Methoxyphenyl
phenyl sulfone[1]

Preparation of Lithium Phenylsulfinate: To a suspension of DABSO (0.75 equiv) in THF at

-40 °C, a solution of phenyllithium (1.4 equiv) is added dropwise. The reaction mixture is

stirred at this temperature for 30 minutes, resulting in a suspension of lithium phenylsulfinate.

Cross-Coupling Reaction: To the crude sulfinate suspension, add [Pd₂(dba)₃] (2.5 mol %), an

electron-poor XantPhos-type ligand (5 mol %), Cs₂CO₃ (1.5 equiv), and 4-iodoanisole (1

equiv).

The reaction mixture is heated to 110 °C and stirred for 12-18 hours.

Work-up and Purification: After cooling to room temperature, the reaction is quenched with

water and extracted with ethyl acetate. The combined organic layers are washed with brine,

dried over MgSO₄, and concentrated under reduced pressure. The crude product is purified

by column chromatography on silica gel to afford the desired sulfone.

Synthesis of Sulfinates from Boronic Acids
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This redox-neutral, phosphine-free transformation utilizes a simple Pd(OAc)₂ catalyst to convert

aryl, heteroaryl, and alkenyl boronic acids into sulfinates using DABSO.[8][9] These

intermediates can then be converted into sulfones and sulfonamides in a one-pot, two-step

process.[8][9]

Reaction Scheme

Step 1: Sulfination

Step 2: Derivatization Product

R-B(OH)₂

+

DABSO

Electrophile (E⁺) + R-SO₂-E

[R-SO₂⁻]
Pd(OAc)₂

Click to download full resolution via product page

Caption: One-pot, two-step synthesis of sulfonyl compounds from boronic acids.

Quantitative Data
Table 2: One-Pot Sulfone Synthesis from Boronic Acids[8][9]
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Entry
Boronic Acid
(R-B(OH)₂)

Electrophile
(E⁺)

Product Yield (%)

1
Phenylboronic

acid
Benzyl bromide

Benzyl phenyl

sulfone
92

2
4-Tolylboronic

acid
Allyl bromide Allyl tolyl sulfone 85

3

4-

Methoxyphenylb

oronic acid

Ethyl

bromoacetate

Ethyl 2-((4-

methoxyphenyl)s

ulfonyl)acetate

78

4
2-Thienylboronic

acid
Benzyl bromide

Benzyl thien-2-yl

sulfone
75

5
(E)-Styrylboronic

acid
Benzyl bromide

Benzyl (E)-styryl

sulfone
68

Experimental Protocol: Synthesis of Benzyl phenyl
sulfone[8][9]

Sulfination Step: In a reaction vessel, dissolve phenylboronic acid (1 equiv) and DABSO (0.6

equiv) in a mixture of 1,4-dioxane and methanol (4:1). Add Pd(OAc)₂ (2 mol %) to the

solution.

Heat the mixture to 80 °C and stir for 30 minutes.

Derivatization Step: Cool the reaction to room temperature and add benzyl bromide (1.2

equiv) and K₂CO₃ (2 equiv).

Heat the mixture to 80 °C and stir for 1-2 hours.

Work-up and Purification: After cooling, dilute the reaction with water and extract with ethyl

acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and

concentrated. The crude product is purified by flash column chromatography to yield the pure

sulfone.
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Palladium-Catalyzed Domino Heck/Sulfination
This methodology provides access to a variety of sulfur-containing hetero- and carbocycles.[11]

The reaction proceeds through a sulfinate intermediate which can be trapped in situ to

generate sulfones, sulfonamides, and other sulfonyl derivatives.[11]

Reaction Scheme
Aryl Iodide

(with alkene tether)

+

DABSO

Sulfonylated
Heterocycle

Pd(OAc)₂, PPh₃,
TEA, then E⁺

Click to download full resolution via product page

Caption: Domino Heck/Sulfination for the synthesis of sulfonylated heterocycles.

Quantitative Data
Table 3: Synthesis of Sulfonylated Oxindoles[11]
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Entry Aryl Iodide
Electrophile
(E⁺)

Product Yield (%)

1
N-Allyl-2-

iodoaniline

t-Butyl

bromoacetate

3-(((tert-

Butoxycarbonyl)

methyl)sulfonylm

ethyl)indolin-2-

one

74

2
N-Allyl-2-iodo-4-

methylaniline
Benzyl bromide

3-

((Benzylsulfonyl)

methyl)-5-

methylindolin-2-

one

78

3
N-Allyl-2-iodo-5-

fluoroaniline

N-

Fluorobenzenesu

lfonimide (NFSI)

5-Fluoro-3-

((fluorosulfonyl)m

ethyl)indolin-2-

one

65

Experimental Protocol: Synthesis of 3-(((tert-
Butoxycarbonyl)methyl)sulfonylmethyl)indolin-2-one[11]

Heck/Sulfination: To a solution of N-allyl-2-iodoaniline (1 equiv) in DMF, add Pd(OAc)₂ (5 mol

%), PPh₃ (10 mol %), TEA (2 equiv), and DABSO (1.5 equiv).

Heat the reaction mixture to 80 °C and stir for 16 hours.

Trapping of Sulfinate: Cool the reaction to room temperature and add tert-butyl bromoacetate

(3 equiv).

Stir the mixture at room temperature for an additional 4-6 hours.

Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl

acetate. The organic layers are combined, washed with brine, dried over MgSO₄, and

concentrated in vacuo. The residue is purified by column chromatography to afford the

product.
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Mechanistic Considerations: A Generalized Catalytic
Cycle
The palladium-catalyzed reactions with DABSO generally proceed through a catalytic cycle

involving oxidative addition, SO₂ insertion, and reductive elimination or further functionalization.

Pd(0)Lₙ

R-Pd(II)-X(Lₙ)

 Oxidative Addition
 (R-X)

R-SO₂-Pd(II)-X(Lₙ)

 SO₂ Insertion
 (from DABSO)

R-SO₂⁻

 Reductive Process
 or Transmetalation

R-SO₂-R'

 Reductive Elimination
 (with R')

 + R'-X

 Catalyst
 Regeneration

Click to download full resolution via product page

Caption: Generalized catalytic cycle for palladium-catalyzed sulfonylation with DABSO.

The cycle typically begins with the oxidative addition of an organic halide (R-X) to a Pd(0)

complex. This is followed by the insertion of sulfur dioxide, sourced from DABSO, into the

palladium-carbon bond. The resulting sulfonyl-palladium intermediate can then undergo various
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transformations, such as reductive elimination with another coupling partner (R') to form the

final sulfone product and regenerate the Pd(0) catalyst. Alternatively, it can lead to the

formation of a sulfinate salt, which can be trapped by an electrophile.

Disclaimer: The provided protocols are intended as a guide and may require optimization for

specific substrates and scales. Appropriate safety precautions should always be taken when

performing chemical reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b603139#palladium-catalyzed-reactions-with-dabco-
bis-sulfur-dioxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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